molecular formula C20H21F3N2O3S B2946348 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide CAS No. 954707-99-4

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2946348
CAS No.: 954707-99-4
M. Wt: 426.45
InChI Key: MLBHRUYMUKKMNJ-UHFFFAOYSA-N
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Description

N-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a tetrahydroisoquinoline scaffold modified with a propylsulfonyl group at position 2 and a 4-(trifluoromethyl)benzamide moiety at position 5.

Properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c1-2-11-29(27,28)25-10-9-14-5-8-18(12-16(14)13-25)24-19(26)15-3-6-17(7-4-15)20(21,22)23/h3-8,12H,2,9-11,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBHRUYMUKKMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide typically involves a multi-step process:

  • Formation of the Tetrahydroisoquinoline Core: This step may include the Pictet-Spengler reaction, where an amine and an aldehyde or ketone react in the presence of an acid catalyst to form the tetrahydroisoquinoline nucleus.

  • Introduction of the Sulfonyl Group: The sulfonylation of the tetrahydroisoquinoline core can be achieved using a sulfonyl chloride reagent in the presence of a base.

  • Attachment of the Benzamide Moiety: The final step involves coupling the trifluoromethyl-substituted benzamide with the sulfonylated tetrahydroisoquinoline using conventional amide bond-forming techniques such as HATU or EDC coupling in the presence of a base.

Industrial Production Methods: While the laboratory synthesis route is well established, scaling up for industrial production may require optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity. Catalytic methods and flow chemistry are often employed for large-scale synthesis to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, to form more oxidized derivatives.

  • Reduction: Reduction reactions may target the carbonyl groups within the benzamide or the tetrahydroisoquinoline ring.

  • Substitution: Electrophilic or nucleophilic substitution reactions can modify the trifluoromethylbenzamide moiety.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as PCC or DMSO in combination with acid catalysts.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Varied reagents depending on the functional group being substituted, such as halogenation agents for electrophilic substitution.

Major Products:

  • Oxidation: Formation of ketones or aldehydes.

  • Reduction: Alcohols or amines.

  • Substitution: Varied substituted benzamide derivatives.

Scientific Research Applications

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide finds applications across multiple scientific disciplines:

  • Chemistry: Utilized in the synthesis of complex molecules due to its functional group diversity.

  • Biology: Potential as a biological probe or inhibitor for specific enzymes or receptors.

  • Medicine: Investigated for therapeutic potential, particularly in targeting diseases involving the central nervous system or metabolic pathways.

  • Industry: Applications in materials science for the development of novel polymers or as a precursor for advanced materials.

Mechanism of Action

The compound's mechanism of action is likely tied to its ability to interact with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, or ion channels relevant to its therapeutic or biological activity.

  • Pathways Involved: Could modulate signal transduction pathways, inhibit enzymatic activity, or alter cellular metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several benzamide- and sulfonamide-containing derivatives. Key comparisons include:

Compound Core Structure Key Substituents Functional Groups
N-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide Tetrahydroisoquinoline 2-(Propylsulfonyl), 7-(4-(trifluoromethyl)benzamide) Sulfonyl, benzamide, trifluoromethyl
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide 3-Isopropoxy phenyl, 2-(trifluoromethyl) Trifluoromethyl, benzamide, ether
Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Pyridinecarboxamide 2,4-Difluorophenyl, 3-(trifluoromethyl)phenoxy Fluorine, trifluoromethyl, carboxamide
Sulfentrazone (N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) Triazole-sulfonamide 2,4-Dichlorophenyl, triazole-oxo, methanesulfonamide Sulfonamide, chlorine, triazole

Key Observations :

  • The tetrahydroisoquinoline core distinguishes the target compound from simpler aromatic benzamides (e.g., flutolanil) or heterocyclic systems (e.g., diflufenican’s pyridine). This scaffold may enhance binding to targets requiring conformational rigidity .
  • The 4-(trifluoromethyl)benzamide moiety is shared with flutolanil but differs in substitution patterns, which may influence electronic effects and metabolic stability .
Pharmacological and Physicochemical Properties

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

Property Target Compound Flutolanil Sulfentrazone
LogP (Predicted) ~3.5–4.2 (high lipophilicity due to CF₃ and sulfonyl) 3.8 (measured) 1.9 (measured)
Solubility Low aqueous solubility (common for trifluoromethyl benzamides) Poor Moderate (sulfonamide enhances solubility)
Metabolic Stability Likely moderate (sulfonyl groups resist oxidation) High (stable in soil) Moderate (triazole cleavage)
Target Affinity Hypothesized kinase or protease inhibition Fungal cytochrome bc₁ inhibitor Protoporphyrinogen oxidase inhibitor

Key Insights :

  • The trifluoromethyl group in the target compound and flutolanil enhances lipid solubility and resistance to enzymatic degradation, a common strategy in agrochemical and drug design .
  • Sulfonyl vs. Sulfonamide : The propylsulfonyl group may reduce solubility compared to sulfentrazone’s sulfonamide but could improve membrane permeability .

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